![molecular formula C16H24ClNO3 B5212686 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine, also known as CM-10, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as morpholines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. CM-10 has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
作用機序
The mechanism of action of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is thought to act as a weak base that can cross cell membranes and accumulate in acidic compartments such as lysosomes and endosomes. Once inside the cell, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine can be used to measure intracellular pH and chloride concentrations.
Biochemical and Physiological Effects
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has also been found to inhibit the uptake of the neurotransmitter dopamine in the brain. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the primary advantages of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is its ability to cross cell membranes and accumulate in acidic compartments. This makes it a valuable tool for studying intracellular pH and chloride concentrations. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is relatively easy to synthesize and can be obtained from commercial sources.
One limitation of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Additionally, its effects on biological processes can be complex and difficult to interpret. Finally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is not suitable for use in vivo due to its toxicity.
将来の方向性
There are several future directions for research involving 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new fluorescent probes based on the structure of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. These probes could be used to study a variety of biological processes in living cells. Additionally, further research is needed to fully understand the mechanism of action of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine and its effects on biological processes. Finally, there is a need for more studies on the toxicity of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine and its potential side effects.
合成法
The synthesis of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base to yield 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. The synthesis of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been used extensively in scientific research as a tool to study various biological processes. One of its primary applications is as a membrane-permeable cation that can be used to measure intracellular pH in living cells. 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has also been used as a fluorescent probe for measuring intracellular chloride concentrations. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been used to study the transport of organic cations across cell membranes.
特性
IUPAC Name |
4-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c1-13-11-15(17)12-14(2)16(13)21-10-9-20-8-5-18-3-6-19-7-4-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSZJNHRRLDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

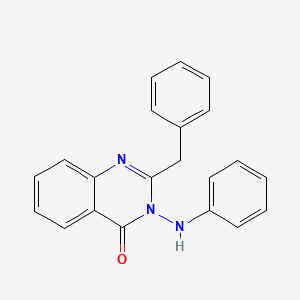
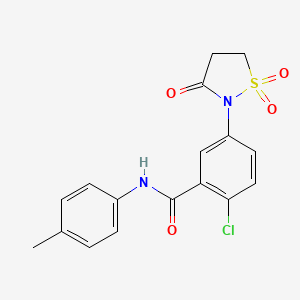
![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)
![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)
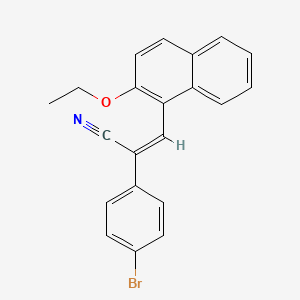

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
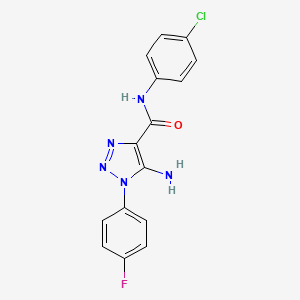
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
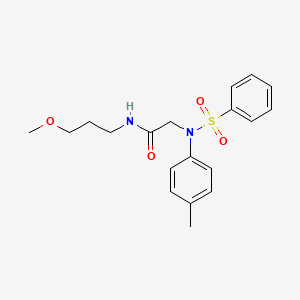
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)